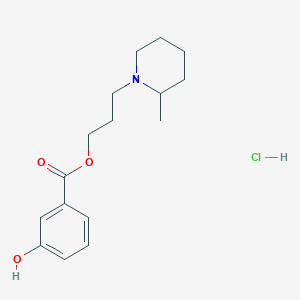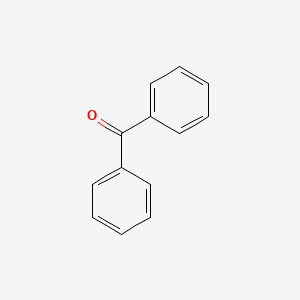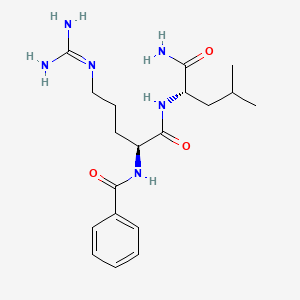![molecular formula C13H17N3O B1666755 1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine CAS No. 478132-11-5](/img/structure/B1666755.png)
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyrano ring fused with an indazole moiety, which is further linked to a propan-2-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material.
Construction of the Pyrano Ring: The pyrano ring is formed via a Claisen rearrangement or a Knoevenagel-Michael cyclocondensation reaction.
Attachment of the Propan-2-amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It may be utilized in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines: These compounds share a similar pyrano-indazole structure and are investigated for their pharmacological properties.
1H-Indazole Derivatives: These compounds have a similar indazole core and are used in various medicinal applications.
Uniqueness
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine is unique due to its specific combination of a pyrano ring with an indazole moiety and a propan-2-amine group. This unique structure imparts distinct physicochemical and pharmacological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
478132-11-5 |
|---|---|
Fórmula molecular |
C13H17N3O |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
(2S)-1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C13H17N3O/c1-9(14)8-16-13-10(7-15-16)4-5-12-11(13)3-2-6-17-12/h4-5,7,9H,2-3,6,8,14H2,1H3/t9-/m0/s1 |
Clave InChI |
FJRIVFVALIEIOY-VIFPVBQESA-N |
SMILES |
CC(CN1C2=C(C=CC3=C2CCCO3)C=N1)N |
SMILES isomérico |
C[C@@H](CN1C2=C(C=CC3=C2CCCO3)C=N1)N |
SMILES canónico |
CC(CN1C2=C(C=CC3=C2CCCO3)C=N1)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-(8,9-dihydro-7H-pyrano(2,3-g)indazol-1-yl)-1-methylethylamine AL 38022A AL-38022A AL38022A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[4-(methylamino)phenyl]diazenyl]benzoic acid](/img/structure/B1666677.png)











